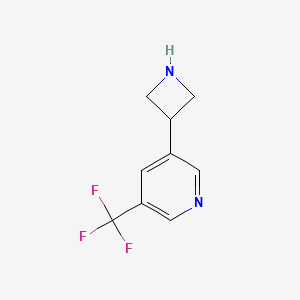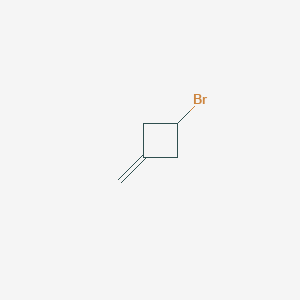
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is an organic compound with the molecular formula C5H7Br. It is a derivative of cyclobutane, where a bromine atom is attached to the first carbon and a methylene group is attached to the third carbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) can be synthesized through several methods. One common synthetic route involves the bromination of 3-methylene-cyclobutanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclobutene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2) in non-polar solvents.
Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of cyclobutane derivatives with different functional groups.
Addition: Formation of halogenated or alkylated cyclobutane derivatives.
Elimination: Formation of cyclobutene derivatives.
Applications De Recherche Scientifique
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) involves its reactivity towards nucleophiles and electrophiles. The bromine atom and methylene group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane, 1-chloro-3-methylene: Similar structure but with a chlorine atom instead of bromine.
Cyclobutane, 1-iodo-3-methylene: Similar structure but with an iodine atom instead of bromine.
Cyclobutane, 1-bromo-2-methylene: Similar structure but with the methylene group at the second position.
Uniqueness
Cyclobutane, 1-bromo-3-methylene-(7CI,8CI,9CI) is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methylene group in the cyclobutane ring makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C5H7Br |
|---|---|
Poids moléculaire |
147.01 g/mol |
Nom IUPAC |
1-bromo-3-methylidenecyclobutane |
InChI |
InChI=1S/C5H7Br/c1-4-2-5(6)3-4/h5H,1-3H2 |
Clé InChI |
YGPKSFISHDZFTK-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


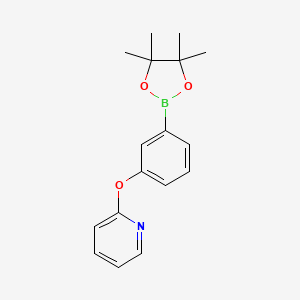

![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)
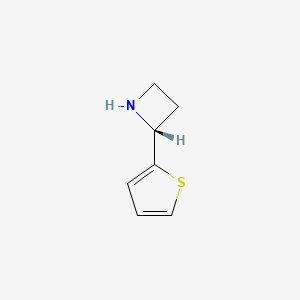

![7-Fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12946191.png)

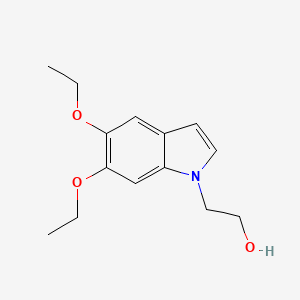
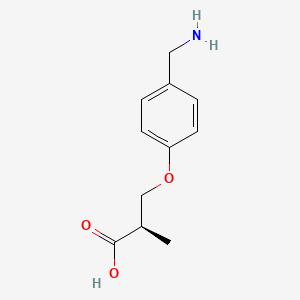

![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
